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Compound of Interest

Compound Name: 3-(Oxan-4-yl)aniline

Cat. No.: B3089888 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic analysis and structural

confirmation of 3-(Oxan-4-yl)aniline. Due to the limited availability of published experimental

data for this specific compound, this guide presents predicted spectroscopic values alongside

experimental data for structurally related aniline derivatives. This approach offers a valuable

reference for researchers working with similar chemical entities, aiding in the identification and

characterization of novel compounds.

Comparative Spectroscopic Data
The structural confirmation of an organic molecule like 3-(Oxan-4-yl)aniline relies on a

combination of spectroscopic techniques. The table below summarizes the key predicted data

for 3-(Oxan-4-yl)aniline and compares it with experimental data from other aniline derivatives.
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Spectroscopic
Technique

3-(Oxan-4-yl)aniline
(Predicted/Typical)

N-benzylaniline
(Experimental)[1]

N-benzyl-3-
fluoroaniline
(Experimental)[1]

¹H NMR (ppm, CDCl₃)

~7.0-7.2 (m, Ar-H),

~6.6-6.8 (m, Ar-H),

~3.9-4.1 (m, O-CH₂),

~3.4-3.6 (m, O-CH₂),

~2.5-2.7 (m, Ar-CH),

~1.7-1.9 (m, CH₂)

7.45 (dt, J = 15.0, 7.4

Hz, 4H), 7.38 (d, J =

6.8 Hz, 1H), 7.30 –

7.24 (m, 2H), 6.82 (td,

J = 7.3, 0.6 Hz, 1H),

6.73 (d, J = 8.5 Hz,

2H), 4.41 (s, 2H), 4.10

(s, 1H)

81.4 mg); 1H NMR

(500 MHz, CDCl3) δ

7.45 (dt, J = 15.0, 7.4

Hz, 4H), 7.38 (d, J =

6.8 Hz, 1H), 7.30 –

7.24 (m, 2H), 6.82 (td,

J = 7.3, 0.6 Hz, 1H),

6.73 (d, J = 8.5 Hz,

2H), 4.41 (s, 2H), 4.10

(s, 1H)

¹³C NMR (ppm,

CDCl₃)

~147 (Ar-C-N), ~129

(Ar-CH), ~118 (Ar-

CH), ~115 (Ar-CH),

~68 (O-CH₂), ~42 (Ar-

CH), ~34 (CH₂)

148.2, 139.5, 129.4,

128.7, 127.6, 127.3,

117.6, 112.9, 48.4

147.8, 136.7, 133.2,

129.6, 129.3, 129.0,

128.4, 127.0, 117.8,

113.0, 45.9

IR (cm⁻¹)

~3450-3350 (N-H

stretch), ~3100-3000

(Ar C-H stretch),

~2950-2850 (Aliphatic

C-H stretch), ~1620

(N-H bend), ~1600,

1500 (Ar C=C

stretch), ~1100 (C-O

stretch)

Not explicitly detailed

for this specific

compound in the

provided results, but

typical aniline spectra

show characteristic N-

H, C-H, and C=C

stretching and

bending vibrations.[2]

[3]

Not explicitly detailed

for this specific

compound in the

provided results, but

would show similar

characteristic peaks

with potential shifts

due to the fluorine

substituent.

Mass Spec. (m/z)
[M+H]⁺: 178.12265

(Predicted)[4]
[M]⁺: 183.25 [M]⁺: 201.24

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the

characterization of aniline derivatives. These protocols are based on standard laboratory
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practices.[1][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR

spectrometer.

¹H NMR Acquisition:

Set the spectral width to an appropriate range (e.g., -2 to 12 ppm).

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

The relaxation delay should be set to an appropriate value (e.g., 1-5 seconds).

¹³C NMR Acquisition:

Set the spectral width to an appropriate range (e.g., 0 to 200 ppm).

A larger number of scans is typically required (e.g., 1024 or more).

Proton decoupling is used to simplify the spectrum.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide

(KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent

disk using a hydraulic press.
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Thin Film: For liquid samples, a drop can be placed between two salt plates (e.g., NaCl or

KBr).

Instrumentation: Record the spectrum using an FTIR spectrometer.

Data Acquisition:

Collect a background spectrum of the empty sample compartment or the pure KBr pellet.

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to yield the final infrared spectrum of the compound.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source,

such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Data Acquisition:

Introduce the sample solution into the ion source, typically via direct infusion or coupled

with a liquid chromatography system.

Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's

properties.

Scan a mass range appropriate for the expected molecular weight of the compound.

Data Analysis: Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻) to determine the

molecular weight of the compound. Analyze the fragmentation pattern to gain further

structural information.
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Workflow for Spectroscopic Analysis and Structural
Confirmation
The following diagram illustrates the logical workflow for the spectroscopic analysis and

structural confirmation of a novel organic compound like 3-(Oxan-4-yl)aniline.

Caption: Workflow for the synthesis, purification, and structural elucidation of an organic

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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